molecular formula C8H6F2N2O B13113168 7-(Difluoromethoxy)-1H-benzo[d]imidazole

7-(Difluoromethoxy)-1H-benzo[d]imidazole

Cat. No.: B13113168
M. Wt: 184.14 g/mol
InChI Key: DKDDIKYCUZMDIQ-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)-1H-benzo[d]imidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. The presence of the difluoromethoxy group at the 7th position of the benzimidazole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-1H-benzo[d]imidazole typically involves the introduction of the difluoromethoxy group to a benzimidazole precursor. One common method involves the reaction of 7-hydroxy-1H-benzo[d]imidazole with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethoxy)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-(Difluoromethoxy)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, leading to more potent biological effects .

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

4-(difluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-3-1-2-5-7(6)12-4-11-5/h1-4,8H,(H,11,12)

InChI Key

DKDDIKYCUZMDIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=CN2

Origin of Product

United States

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